molecular formula C12H23N3OS B5749972 N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

Cat. No. B5749972
M. Wt: 257.40 g/mol
InChI Key: MYIKWFAKXZKLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as CPT, is a compound that has been widely studied for its potential pharmacological properties. CPT belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may act by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects. For example, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to reduce inflammation and pain in animal models of arthritis. N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been found to exhibit anticonvulsant activity in animal models of epilepsy. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments is that it has been extensively studied and is relatively well-characterized. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may exhibit off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of research could focus on elucidating the exact mechanism of action of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. In addition, further studies could be conducted to investigate the potential use of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, additional studies could be conducted to investigate the potential use of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide involves the reaction of cyclopentanone with ethyl chloroacetate to form ethyl 2-cyclopentylacetoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-cyclopentylhydrazinecarboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 2-hydroxyethylpiperazine to form N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide.

Scientific Research Applications

N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied for its potential pharmacological properties, including its anticonvulsant, analgesic, and anti-inflammatory effects. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to exhibit activity against certain types of cancer, including breast cancer and leukemia. N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-cyclopentyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3OS/c16-10-9-14-5-7-15(8-6-14)12(17)13-11-3-1-2-4-11/h11,16H,1-10H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIKWFAKXZKLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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